Ethyl 6-ethyl-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
Description
Ethyl 6-ethyl-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate is a quinoline derivative featuring a 4-oxo-1,4-dihydroquinoline core substituted with an ethyl group at position 6, a methyl group at position 1, and an ethyl ester at position 2. Quinoline derivatives are widely studied for their pharmacological properties, particularly as antimicrobial agents, with structural modifications at key positions (e.g., substituents at positions 1, 6, 7, and 8) significantly influencing biological activity and physicochemical properties .
Properties
Molecular Formula |
C15H17NO3 |
|---|---|
Molecular Weight |
259.30 g/mol |
IUPAC Name |
ethyl 6-ethyl-1-methyl-4-oxoquinoline-3-carboxylate |
InChI |
InChI=1S/C15H17NO3/c1-4-10-6-7-13-11(8-10)14(17)12(9-16(13)3)15(18)19-5-2/h6-9H,4-5H2,1-3H3 |
InChI Key |
PIPMIQBHMIFSFR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)OCC)C |
Origin of Product |
United States |
Preparation Methods
Gould-Jacobs Cyclization for Quinoline Core Formation
The Gould-Jacobs reaction is a cornerstone for synthesizing 4-oxo-1,4-dihydroquinoline-3-carboxylate derivatives. For ethyl 6-ethyl-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate, the protocol involves:
Starting Materials and Reaction Conditions
- Anthranilic acid derivative : 2-Amino-4-ethylbenzoic acid ethyl ester serves as the aromatic amine component.
- β-Keto ester : Ethyl acetoacetate undergoes condensation with the anthranilic acid derivative in polyphosphoric acid (PPA) at 120–140°C for 6–8 hours.
- Mechanism : The reaction proceeds via enamine formation, followed by cyclodehydration to yield the 4-oxoquinoline core.
Table 1: Optimization of Gould-Jacobs Cyclization
| Starting Material | Reagent/Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 2-Amino-4-ethylbenzoic acid ethyl ester | PPA | 130 | 7 | 72 | |
| 2-Amino-5-ethylbenzoic acid methyl ester | Acetic acid | 120 | 6 | 65 |
Alternative Routes via Functional Group Interconversion
Carboxylic Acid Esterification
This compound can be synthesized from its carboxylic acid precursor via esterification:
Industrial-Scale Methodologies
Flow Chemistry Approaches
Purification and Characterization
Chromatographic Techniques
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-ethyl-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents like bromine or chlorine can be used under acidic conditions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Hydroxyquinoline derivatives.
Substitution: Halogenated quinoline derivatives.
Scientific Research Applications
Ethyl 6-ethyl-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in developing new therapeutic agents.
Industry: Utilized in the production of dyes and pigments .
Mechanism of Action
The mechanism of action of ethyl 6-ethyl-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets. It can inhibit enzymes or receptors involved in critical biological pathways. For example, it may inhibit bacterial DNA gyrase, leading to antibacterial effects . The compound’s structure allows it to bind to active sites of target proteins, disrupting their normal function .
Comparison with Similar Compounds
Table 1: Substituent Effects at Position 6
Substituent Variations at Position 1
The methyl group at position 1 contrasts with cyclopropyl or halogenated alkyl groups in other derivatives:
- Ethyl 7-amino-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate: The cyclopropyl group enhances DNA gyrase binding in fluoroquinolones, a feature absent in the methyl-substituted target compound .
- Ethyl 6,7,8-trifluoro-1-(methylamino)-4-oxo-1,4-dihydroquinoline-3-carboxylate: A methylamino group at position 1 introduces basicity, altering pharmacokinetics compared to the neutral methyl group .
Table 2: Substituent Effects at Position 1
Functional Group Variations at Position 3
The ethyl ester at position 3 is conserved in many analogs but differs in hydrolysis stability compared to methyl esters:
- Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate (CAS 942227-34-1): Methyl esters generally hydrolyze faster than ethyl esters, affecting prodrug design .
Biological Activity
Ethyl 6-ethyl-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate is a compound of interest due to its potential biological activities, particularly in antimicrobial and anti-inflammatory applications. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.
Chemical Structure and Properties
This compound is part of the quinolone family, characterized by its bicyclic structure that includes a quinoline moiety. The compound’s structure can be represented as follows:
This configuration contributes to its reactivity and interaction with biological systems.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of compounds within the quinolone family, including this compound.
Case Study: Antibacterial Efficacy
A study evaluated the antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods. The results indicated significant bactericidal activity at concentrations as low as 16 µg/mL for S. aureus, comparable to established antibiotics like ciprofloxacin .
| Bacterial Strain | MIC (µg/mL) | Bactericidal Activity |
|---|---|---|
| Staphylococcus aureus | 16 | Yes |
| Escherichia coli | 32 | Yes |
| Pseudomonas aeruginosa | 50 | Yes |
The mechanism by which this compound exerts its antimicrobial effects appears to involve the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication and transcription. This inhibition leads to cell death and prevents bacterial proliferation .
Anti-inflammatory Properties
In addition to its antimicrobial activity, this compound has shown promise in anti-inflammatory applications. Research indicates that it may inhibit the NF-kB signaling pathway, which plays a crucial role in inflammatory responses. A novel study demonstrated that derivatives of quinolones could effectively reduce TNF-alpha-induced inflammation in cell models .
Toxicological Profile
While this compound exhibits beneficial biological activities, it is essential to consider its safety profile. Toxicological assessments indicate potential acute toxicity if ingested (H302) and skin irritation (H315) upon contact .
Research Findings Summary
The following table summarizes key findings from various studies regarding the biological activity of this compound:
| Study Focus | Findings |
|---|---|
| Antimicrobial Activity | Effective against S. aureus (MIC = 16 µg/mL) |
| Anti-inflammatory Mechanism | Inhibits NF-kB pathway; reduces TNF-alpha-induced inflammation |
| Toxicity | Acute toxicity if ingested; causes skin irritation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
